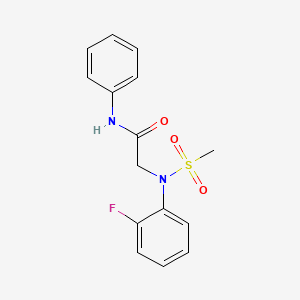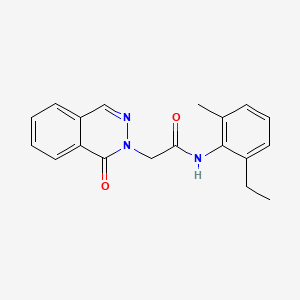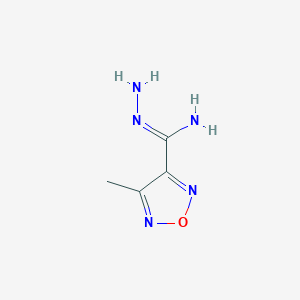
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as FMPG, is a compound that has been studied for its potential use as a therapeutic agent. It is a member of the family of glycine transporter inhibitors, which have been shown to have effects on the central nervous system. In
Mechanism of Action
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting the glycine transporter, this compound increases the concentration of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This leads to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and reduce drug-seeking behavior in animal models. This compound has been shown to increase the concentration of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This leads to increased neurotransmission and improved cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide is that it has been shown to be effective in animal models of neurological disorders. Another advantage is that it has a well-understood mechanism of action, which makes it easier to study. However, one limitation is that this compound has not yet been tested in humans, so its safety and efficacy in humans are unknown. Another limitation is that the synthesis of this compound is complex and time-consuming, which makes it difficult to produce large quantities of the compound.
Future Directions
There are many potential future directions for research on N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. One area of research could be to test the safety and efficacy of this compound in humans. Another area of research could be to explore the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, researchers could explore ways to optimize the synthesis method of this compound to increase yield and purity of the final product.
Synthesis Methods
The synthesis of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves a multistep process that begins with the reaction of 2-fluoroaniline with methylsulfonyl chloride to form N-(2-fluorophenyl)-N-methylsulfonyl-2-fluoroaniline. This compound is then reacted with phenylglycinol to form this compound. The synthesis method has been optimized to increase yield and purity of the final product.
Scientific Research Applications
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. It has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-22(20,21)18(14-10-6-5-9-13(14)16)11-15(19)17-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRBMFOUZODSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)

![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)


![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)



![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
